3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Overview
Description
“3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile” is a chemical compound with the molecular formula C13H7ClN4. It has a molecular weight of 254.68 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of “3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile” consists of a benzonitrile group attached to an imidazo[1,2-b]pyridazine ring, which contains a chlorine atom .Physical And Chemical Properties Analysis
“3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile” is a powder with a molecular weight of 254.68 . It has a predicted density of 1.39±0.1 g/cm3 .Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound has been utilized in the synthesis of various derivatives with notable antimicrobial activities. A study emphasized the construction of new compounds containing benzoimidazole moiety, known for its role in biological fields such as antioxidant, antidepressant, anticonvulsant, and anticancer activities. These compounds were incorporated into different amino acids and sulfamoyl or pyrrole analogues, showing significant effectiveness against a variety of bacteria and fungi (El-Meguid, 2014).
Microwave-Assisted One-Pot Synthesis
Another research area involves the microwave-assisted one-pot synthesis process. The direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine at its 3-position was achieved, showing tolerance to reaction conditions in the presence of chloro groups. This methodology successfully synthesized various 3-(hetero)arylimidazo[1,2-b]pyridazines with good to excellent yields, highlighting a significant advance in synthetic chemistry and offering a streamlined approach for constructing such compounds (Akkaoui et al., 2010).
Structural Analysis and Energy Frameworks
The compound's derivatives have also been subjected to structural analysis, density functional theory calculations, and energy framework constructions to understand their molecular properties better. Such studies have revealed significant pharmaceutical importance, particularly of heterocyclic compounds like pyridazine analogs. The synthesized compounds have been analyzed through various spectroscopic techniques, crystallized in specific crystal systems, and evaluated for their molecular interactions, providing valuable insights into their potential applications (Sallam et al., 2021).
Synthesis of Functionalized Compounds
Research also extends to the synthesis of various functionalized compounds containing the pyridazine moiety and related structures. These studies involve creating building blocks for developing different types of compounds with the pyridazine ring, showcasing the versatility and potential of this compound in synthetic chemistry and drug development (Svete, 2005).
properties
IUPAC Name |
3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4/c14-12-4-5-13-16-11(8-18(13)17-12)10-3-1-2-9(6-10)7-15/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEQOLPTZPSMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN3C(=N2)C=CC(=N3)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676477 | |
Record name | 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |
CAS RN |
1125406-99-6 | |
Record name | 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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